molecular formula C16H24N4O3S2 B4774053 2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide

2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide

Cat. No. B4774053
M. Wt: 384.5 g/mol
InChI Key: VFJMDUNDCBHSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide, also known as PSPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PSPC belongs to the class of thiosemicarbazone compounds, which have been widely studied for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.

Scientific Research Applications

2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. In cancer research, 2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide has also been found to inhibit the replication of several viruses, including HIV, hepatitis B, and influenza A. In addition, 2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide has been studied for its neuroprotective effects in models of Parkinson's and Alzheimer's diseases.

Mechanism of Action

The exact mechanism of action of 2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including DNA synthesis, protein synthesis, and mitochondrial function. 2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide has been shown to interact with various cellular targets, including ribonucleotide reductase, mitochondrial complex III, and the proteasome.
Biochemical and Physiological Effects:
2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide for lab experiments is its broad spectrum of biological activity, which makes it a versatile tool for studying various cellular pathways and disease models. However, 2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for 2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide research, including the development of more efficient synthesis methods, the identification of novel cellular targets and pathways, and the evaluation of its potential therapeutic applications in various diseases. In addition, further studies are needed to determine the optimal dosage and administration routes for 2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide, as well as its potential side effects and toxicity in vivo.

properties

IUPAC Name

1-[[1-(benzenesulfonyl)piperidine-3-carbonyl]amino]-3-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S2/c1-2-10-17-16(24)19-18-15(21)13-7-6-11-20(12-13)25(22,23)14-8-4-3-5-9-14/h3-5,8-9,13H,2,6-7,10-12H2,1H3,(H,18,21)(H2,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJMDUNDCBHSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide
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